molecular formula C18H21N5O3 B2592165 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione CAS No. 368434-78-0

7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2592165
CAS No.: 368434-78-0
M. Wt: 355.398
InChI Key: UCNPEYHYXBMSRJ-UHFFFAOYSA-N
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Description

It is characterized by a purine core structure substituted with benzyl, dimethyl, and morpholinyl groups

Preparation Methods

The synthesis of 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity, or to receptors, modulating their signaling pathways . These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Comparison with Similar Compounds

7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:

These compounds share a similar purine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-6-4-3-5-7-13)17(19-15)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNPEYHYXBMSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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